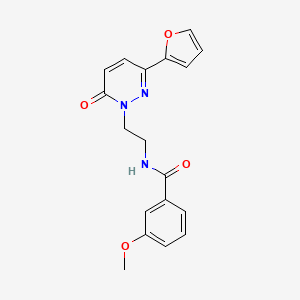![molecular formula C22H23N3O2 B2909181 N-([2,4'-bipyridin]-4-ylmethyl)-2-(4-isopropylphenoxy)acetamide CAS No. 2034433-26-4](/img/structure/B2909181.png)
N-([2,4'-bipyridin]-4-ylmethyl)-2-(4-isopropylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-([2,4'-bipyridin]-4-ylmethyl)-2-(4-isopropylphenoxy)acetamide, also known as BIP-IVA, is a small molecule compound that has gained attention in recent years due to its potential applications in scientific research. BIP-IVA is a complex molecule with a unique structure that makes it an interesting subject for further study.
Mecanismo De Acción
The mechanism of action of N-([2,4'-bipyridin]-4-ylmethyl)-2-(4-isopropylphenoxy)acetamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in cell growth and division. Specifically, this compound has been shown to inhibit the activity of poly(ADP-ribose) polymerase (PARP), an enzyme that is involved in DNA repair. By inhibiting the activity of PARP, this compound can cause DNA damage and cell death in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, this compound has been shown to have antioxidant properties, which could make it useful in the treatment of oxidative stress-related diseases. This compound has also been shown to have neuroprotective effects, which could make it useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-([2,4'-bipyridin]-4-ylmethyl)-2-(4-isopropylphenoxy)acetamide in lab experiments is that it is a small molecule compound, which makes it easier to work with than larger molecules such as proteins. Additionally, this compound has been shown to be relatively stable in a variety of conditions, which makes it a good candidate for use in experiments that require long-term stability. However, one limitation of using this compound in lab experiments is that it can be difficult to synthesize, which could limit its availability and increase its cost.
Direcciones Futuras
There are a number of future directions for research on N-([2,4'-bipyridin]-4-ylmethyl)-2-(4-isopropylphenoxy)acetamide. One area of research could focus on optimizing the synthesis method to increase the yield and purity of the final product. Additionally, further research could be done to better understand the mechanism of action of this compound and how it interacts with other molecules in the body. Finally, future research could focus on developing new therapies that use this compound or similar compounds to treat a variety of diseases.
Métodos De Síntesis
The synthesis of N-([2,4'-bipyridin]-4-ylmethyl)-2-(4-isopropylphenoxy)acetamide involves a multi-step process that requires specialized equipment and expertise. The first step involves the synthesis of 2-(4-isopropylphenoxy)acetic acid, which is then converted into its corresponding acid chloride. The acid chloride is then reacted with N-(2-pyridylmethyl)-4-aminobenzamide to produce this compound. The synthesis of this compound is a complex process that requires careful attention to detail to ensure a high yield and purity of the final product.
Aplicaciones Científicas De Investigación
N-([2,4'-bipyridin]-4-ylmethyl)-2-(4-isopropylphenoxy)acetamide has a wide range of potential scientific research applications. One of the most promising areas of research is in the field of cancer treatment. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new cancer therapies. Additionally, this compound has been shown to have anti-inflammatory properties, which could make it useful in the treatment of inflammatory diseases such as arthritis.
Propiedades
IUPAC Name |
2-(4-propan-2-ylphenoxy)-N-[(2-pyridin-4-ylpyridin-4-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2/c1-16(2)18-3-5-20(6-4-18)27-15-22(26)25-14-17-7-12-24-21(13-17)19-8-10-23-11-9-19/h3-13,16H,14-15H2,1-2H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXBDXIQMIMAHCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

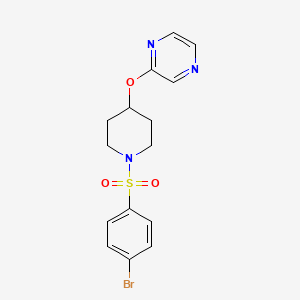
![1-[3-(1h-Pyrazol-1-yl)phenyl]methanamine hemisulfate](/img/structure/B2909099.png)
![N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2909100.png)
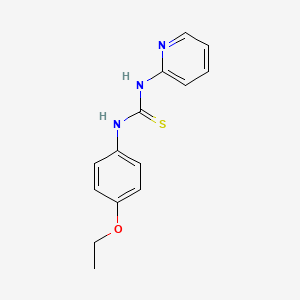
![2-[3-(3,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2909102.png)

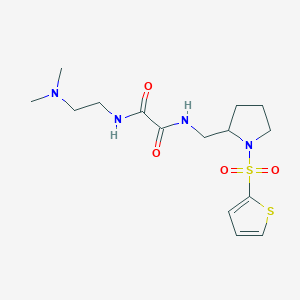

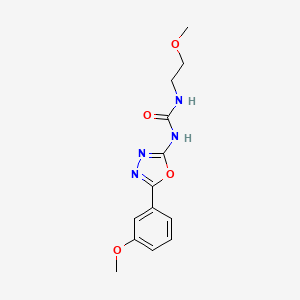
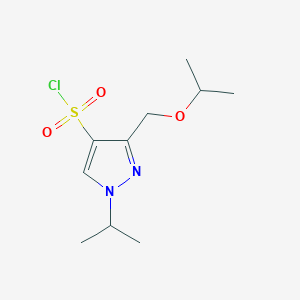
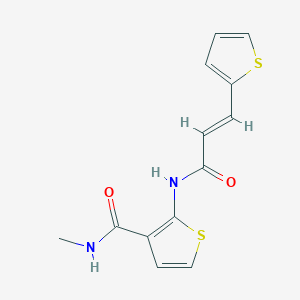

![(3-fluoropyridin-4-yl)((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2909119.png)
